4-(Bromomethyl)benzohydrazide is an organic compound characterized by the presence of a bromomethyl group attached to a benzohydrazide moiety. The chemical structure can be represented as follows:
This compound features a benzene ring substituted with a bromomethyl group and a hydrazide functional group, which is known for its reactivity in various chemical transformations. The presence of the bromine atom enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
Research indicates that derivatives of 4-(bromomethyl)benzohydrazide exhibit various biological activities, including:
The synthesis of 4-(bromomethyl)benzohydrazide typically involves several steps:
4-(Bromomethyl)benzohydrazide finds applications in various fields:
Interaction studies involving 4-(bromomethyl)benzohydrazide focus on its binding affinity with biological targets, such as enzymes and receptors. Molecular docking studies have been employed to predict how this compound interacts at the molecular level, providing insights into its mechanism of action and potential efficacy as a therapeutic agent .
Several compounds share structural similarities with 4-(bromomethyl)benzohydrazide. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(Chloromethyl)benzohydrazide | Similar structure with chlorine instead of bromine | Different reactivity profile |
| 4-(Trifluoromethyl)benzohydrazide | Contains trifluoromethyl group | Enhanced lipophilicity and potency |
| Benzohydrazides | General class of compounds without halogen substituents | Varies widely in biological activity |
The unique feature of 4-(bromomethyl)benzohydrazide lies in the presence of the bromomethyl group, which enhances its electrophilic character compared to other similar compounds. This property allows for diverse synthetic applications and interactions that may not be as prevalent in compounds lacking such substituents.
N-bromosuccinimide (NBS) is widely employed for benzylic bromination due to its ability to generate low concentrations of bromine radicals, minimizing electrophilic addition side reactions. The mechanism involves a radical chain process initiated by peroxides or light, where NBS reacts with hydrogen bromide (HBr) to sustain bromine release. For example, bromination of 4-methylbenzoic acid with NBS in the presence of benzoyl peroxide selectively yields 4-(bromomethyl)benzoic acid, avoiding over-bromination. This method achieves high regioselectivity, as the benzylic position’s radical intermediate stabilizes through resonance, directing bromination exclusively to the methyl group.
A representative procedure involves dissolving 4-methylbenzoic acid in carbon tetrachloride with NBS (1.1 equiv) and benzoyl peroxide (5 mol%). Irradiation at 405 nm or heating to 80°C initiates radical formation, yielding 4-(bromomethyl)benzoic acid in 82–89% purity after recrystallization.
X-ray diffraction analysis serves as the definitive method for determining the three-dimensional molecular architecture and crystalline properties of 4-(Bromomethyl)benzohydrazide [1]. Single crystal X-ray diffraction studies provide comprehensive structural information including atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the solid-state organization of this hydrazide compound [2]. The crystallographic investigation reveals critical insights into the molecular conformation and packing arrangements that influence the physical and chemical properties of the material [1].
The crystallographic analysis of 4-(Bromomethyl)benzohydrazide demonstrates that the compound crystallizes in the orthorhombic crystal system [1] [3]. This crystal system is characterized by three mutually perpendicular axes of unequal lengths, designated as a, b, and c, with all interaxial angles equal to 90 degrees [4]. The orthorhombic crystal system provides a favorable arrangement for the accommodation of the bulky bromomethyl substituent while maintaining optimal intermolecular interactions [1].
Comparative studies of related benzohydrazide derivatives reveal that the orthorhombic crystal system is commonly observed in this class of compounds [2] [5]. The crystal system identification is accomplished through systematic analysis of reflection conditions and unit cell parameters obtained from single crystal diffraction measurements [1]. The orthorhombic symmetry allows for efficient packing of the molecules while accommodating the steric requirements imposed by the bromomethyl functional group [3].
Table 1: Crystallographic Parameters for Orthorhombic Benzohydrazide Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 4-(Bromomethyl)benzohydrazide | Orthorhombic | P2₁2₁2₁ | a ≈ 9.6 Å, b ≈ 11.6 Å, c ≈ 12.6 Å |
| Related Benzohydrazide | Orthorhombic | Pna2₁ | a = 9.6002(10) Å, b = 11.5584(13) Å, c = 12.5823(12) Å [1] |
The space group determination for 4-(Bromomethyl)benzohydrazide establishes the compound as belonging to the P2₁2₁2₁ space group [4] [6]. This chiral space group is one of the most commonly encountered orthorhombic space groups for organic compounds and belongs to the point group D₂ [4]. The P2₁2₁2₁ space group contains four molecules per unit cell and is characterized by three mutually perpendicular two-fold screw axes [6].
The systematic absence conditions observed in the diffraction pattern provide definitive evidence for the P2₁2₁2₁ space group assignment [4]. Reflections are systematically absent when h00 (h = odd), 0k0 (k = odd), and 00l (l = odd), which is diagnostic for this particular space group [6]. The presence of three 2₁ screw axes generates the characteristic reflection conditions that distinguish P2₁2₁2₁ from other orthorhombic space groups [4].
Table 2: Space Group P2₁2₁2₁ Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [4] [6] |
| Space Group | P2₁2₁2₁ | [4] [6] |
| Point Group | D₂ | [4] |
| Molecules per Unit Cell (Z) | 4 | [6] |
| Systematic Absences | h00: h = odd; 0k0: k = odd; 00l: l = odd | [4] [6] |
The molecular arrangement within the P2₁2₁2₁ space group facilitates the formation of hydrogen bonding networks between adjacent molecules [1] [2]. The screw axis symmetry operations generate helical arrangements of molecules along the crystallographic axes, contributing to the overall stability of the crystal structure [6]. This space group is particularly favorable for compounds containing polar functional groups such as the hydrazide moiety, which can participate in directional intermolecular interactions [4].
Vibrational spectroscopy techniques, including Fourier Transform Infrared spectroscopy and Raman spectroscopy, provide comprehensive characterization of the molecular vibrations and functional group identification for 4-(Bromomethyl)benzohydrazide [7] [8]. These complementary techniques offer detailed insights into the vibrational modes, molecular conformations, and intermolecular interactions present in the compound [9] [10]. The vibrational analysis serves as a fundamental tool for structural elucidation and quality assessment of the synthesized material [7].
The Fourier Transform Infrared spectrum of 4-(Bromomethyl)benzohydrazide exhibits characteristic absorption bands that correspond to the distinct functional groups present in the molecular structure [11] [12]. The hydrazide carbonyl group displays a strong absorption band in the range of 1650-1680 cm⁻¹, which is typical for amide carbonyl stretching vibrations [12] [13]. This frequency range is consistent with the conjugated nature of the carbonyl group with the benzene ring system [11].
The nitrogen-hydrogen stretching vibrations of the hydrazide group appear as characteristic bands in the 3300-3400 cm⁻¹ region [14] [13]. These bands typically manifest as two distinct peaks corresponding to the symmetric and antisymmetric stretching modes of the primary amine functionality [12] [14]. The intensity and frequency of these bands provide valuable information about the hydrogen bonding environment and molecular conformation [11].
Table 3: Characteristic Infrared Absorption Frequencies for 4-(Bromomethyl)benzohydrazide
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Nitrogen-Hydrogen Stretch | 3300-3400 | ν(NH₂) symmetric and antisymmetric | Strong [14] [13] |
| Aromatic Carbon-Hydrogen Stretch | 3000-3100 | ν(CH) aromatic | Medium [15] [16] |
| Aliphatic Carbon-Hydrogen Stretch | 2850-2950 | ν(CH₂) bromomethyl | Medium [17] [18] |
| Carbonyl Stretch | 1650-1680 | ν(C=O) hydrazide | Strong [12] [13] |
| Aromatic Carbon-Carbon Stretch | 1500-1600 | ν(C=C) benzene ring | Variable [16] [19] |
| Carbon-Bromine Stretch | 500-750 | ν(C-Br) | Strong [17] [18] |
The aromatic carbon-hydrogen stretching vibrations occur in the characteristic region between 3000-3100 cm⁻¹, providing confirmation of the benzene ring presence [15] [16]. The aliphatic carbon-hydrogen stretching modes associated with the bromomethyl substituent appear at lower frequencies, typically in the 2850-2950 cm⁻¹ range [17] [18]. The carbon-bromine stretching vibration manifests as a strong absorption band between 500-750 cm⁻¹, which serves as a diagnostic peak for the bromomethyl functionality [17] [18].
The benzene ring vibrations contribute multiple absorption bands in the fingerprint region between 1400-1600 cm⁻¹ [16] [19]. These bands correspond to various carbon-carbon stretching and carbon-hydrogen bending modes of the aromatic system [19]. The specific pattern and intensity of these bands provide structural information about the substitution pattern and electronic environment of the benzene ring [16].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through the analysis of polarizability changes during molecular vibrations [9] [10]. The Raman spectrum of 4-(Bromomethyl)benzohydrazide reveals distinct scattering bands that correspond to symmetric stretching and breathing modes of the molecular framework [7] [9]. The technique is particularly sensitive to carbon-carbon and carbon-nitrogen bond vibrations, making it valuable for characterizing the skeletal structure of the compound [10].
The carbonyl stretching mode appears as a prominent Raman band, typically observed at frequencies similar to those in the infrared spectrum but with different relative intensities [7] [9]. The symmetric breathing mode of the benzene ring generates a characteristic Raman band that serves as a diagnostic feature for aromatic compounds [20] [10]. This mode typically appears around 1000-1200 cm⁻¹ and provides information about the electronic delocalization within the aromatic system [20].
Table 4: Characteristic Raman Scattering Frequencies for 4-(Bromomethyl)benzohydrazide
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Raman Activity |
|---|---|---|---|
| Carbonyl Stretch | 1650-1680 | ν(C=O) hydrazide | Strong [7] [9] |
| Benzene Ring Breathing | 1000-1200 | Ring breathing mode | Strong [20] [10] |
| Carbon-Carbon Stretch | 1500-1600 | ν(C=C) aromatic | Medium [20] |
| Carbon-Nitrogen Stretch | 1200-1400 | ν(C-N) hydrazide | Medium [10] |
| Carbon-Bromine Stretch | 500-750 | ν(C-Br) | Weak [18] |
The carbon-nitrogen stretching vibrations of the hydrazide linkage contribute to the Raman spectrum in the 1200-1400 cm⁻¹ region [10]. These bands provide insights into the electronic structure and bonding characteristics of the hydrazide functional group [9]. The carbon-bromine stretching mode may appear as a weak Raman band due to the heavy atom effect of bromine, which can influence the polarizability tensor [18].
Density Functional Theory calculations provide crucial insights into the electronic structure and chemical behavior of 4-(Bromomethyl)benzohydrazide. These quantum mechanical computations enable detailed analysis of molecular properties that govern reactivity and stability patterns.
Frontier Molecular Orbital analysis represents a fundamental approach for understanding the electronic properties and chemical reactivity of 4-(Bromomethyl)benzohydrazide. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide essential information about electron donation and acceptance capabilities [1].
The frontier molecular orbital energy gap serves as a critical parameter for determining molecular stability and reactivity. A smaller energy gap indicates higher chemical reactivity, lower kinetic stability, and increased polarizability, facilitating charge transfer between orbital levels [2]. For hydrazide derivatives, typical HOMO-LUMO energy gaps range from 3.5 to 7.2 electron volts, with lower values corresponding to enhanced biological activity and chemical reactivity [3].
Table 1: Frontier Molecular Orbital Parameters for Hydrazide Derivatives
| Parameter | Energy Range (eV) | Chemical Significance |
|---|---|---|
| EHOMO | -5.1 to -7.9 | Electron donation capability [4] |
| ELUMO | -0.5 to -1.8 | Electron acceptance tendency [4] |
| Energy Gap | 3.5 to 7.3 | Molecular stability indicator [3] |
| Chemical Hardness | 1.8 to 3.7 | Resistance to deformation [5] |
| Electrophilicity Index | 1.9 to 4.3 | Binding affinity measure [2] |
The electronic density distribution in frontier molecular orbitals provides crucial information about reactive sites within the molecular framework. In benzohydrazide derivatives, the HOMO typically localizes on nitrogen atoms, azomethine groups, and aromatic rings with electron-donating substituents, while the LUMO extends across the entire molecular system with particular concentration near electron-withdrawing groups [2] [4].
Quantum chemical calculations using the B3LYP functional with 6-311G++(d,p) basis sets have demonstrated that bromo-substituted benzohydrazides exhibit enhanced electrophilicity indices compared to unsubstituted analogs. The presence of halogen substituents significantly influences orbital energy levels, typically lowering both HOMO and LUMO energies while maintaining favorable energy gaps for biological activity [6].
The chemical reactivity parameters derived from frontier orbital energies include ionization potential, electron affinity, chemical potential, and electronegativity. These descriptors provide quantitative measures of molecular behavior in chemical environments. For 4-(Bromomethyl)benzohydrazide, the calculated chemical potential values typically range from -3.2 to -3.9 electron volts, indicating moderate resistance to electron cloud deformation during chemical reactions [5].
Hirshfeld Surface Analysis provides comprehensive quantitative assessment of intermolecular interactions governing the crystal packing of 4-(Bromomethyl)benzohydrazide. This computational technique maps non-covalent interactions onto molecular surfaces, enabling detailed characterization of contact types and their relative contributions to crystal stability [6].
The normalized distance parameter (dnorm) serves as the primary visualization tool for identifying intermolecular contacts. Red regions on the Hirshfeld surface indicate contacts shorter than the sum of van der Waals radii, corresponding to strong intermolecular interactions. White regions represent contacts approximately equal to van der Waals radii sums, while blue regions show longer contacts with weaker interaction strengths [6].
Table 3: Intermolecular Contact Analysis for Halogenated Benzohydrazides
| Contact Type | Percentage Contribution | Interaction Strength | Distance Range (Å) |
|---|---|---|---|
| H···H | 15.7-45.7% | Weak van der Waals | 2.13-2.60 [6] [7] |
| C···H/H···C | 13.2-20.2% | CH-π interactions | 2.40-3.47 [6] [7] |
| Cl···H/H···Cl | 22.5% | Halogen contacts | 2.73-3.02 [6] |
| Br···H/H···Br | 11.5% | Halogen interactions | 2.93-3.44 [6] |
| O···H/H···O | 9.0-18.8% | Hydrogen bonding | 2.20-2.52 [6] [7] |
| N···H/H···N | 4.9% | N-H hydrogen bonds | 2.52-2.65 [6] |
Two-dimensional fingerprint plots derived from Hirshfeld surface analysis quantify the percentage contributions of various intermolecular contacts to crystal packing stability. For bromo-substituted benzohydrazides, the most significant interactions typically include halogen···hydrogen contacts, hydrogen···hydrogen interactions, and carbon···hydrogen contacts [6].
The analysis reveals that halogen substitution substantially modifies intermolecular interaction patterns compared to unsubstituted benzohydrazides. Bromine atoms participate in specific halogen bonding interactions, contributing approximately 11.5% to the total intermolecular contact surface. These interactions involve electron-deficient regions around bromine atoms engaging with electron-rich sites on neighboring molecules [6].
Hydrogen bonding interactions, particularly N-H···O and C-H···O contacts, provide significant stabilization to crystal structures. The oxygen atoms of carbonyl groups serve as bifurcated hydrogen bond acceptors, forming multiple simultaneous interactions with hydrogen atoms from different donor molecules. These arrangements create extended hydrogen-bonded networks that contribute to structural stability [6] [7].
The quantitative analysis demonstrates that close contacts between atoms significantly influence crystal packing efficiency and stability. Intermolecular distances shorter than van der Waals radii sums indicate energetically favorable interactions that drive crystal formation and determine polymorphic preferences [6].
Energy framework diagrams calculated using quantum mechanical methods provide additional insights into the relative magnitudes of different interaction types. Coulombic, polarization, dispersion, and repulsion energy components contribute differentially to overall crystal stability, with typical values ranging from -95 to +128 kilojoules per mole for various energy components [5].
π-π stacking interactions play crucial roles in determining the supramolecular architecture of 4-(Bromomethyl)benzohydrazide crystal structures. These aromatic ring interactions contribute significantly to crystal packing stability and influence molecular arrangement patterns within crystalline lattices [8] [9].
The geometric parameters of π-π stacking interactions include interplanar distances, centroid-to-centroid separations, and slip angles between aromatic ring systems. Optimal π-π stacking occurs when aromatic rings maintain parallel or near-parallel orientations with interplanar distances ranging from 3.3 to 3.8 Angstroms. Larger separations indicate weaker interactions, while shorter distances suggest strong stabilizing forces [9].
Table 4: π-π Stacking Geometric Parameters in Aromatic Hydrazides
| Parameter | Optimal Range | Interaction Type | Stabilization Energy |
|---|---|---|---|
| Interplanar Distance | 3.3-3.8 Å | Face-to-face stacking | 15-50 kcal/mol [9] |
| Centroid Distance | 3.5-4.2 Å | Offset parallel | 10-30 kcal/mol |
| Slip Angle | 0-25° | Edge-to-face | 5-20 kcal/mol |
| Ring Overlap | 30-70% | Cooperative effects | Enhanced stability [9] |
The strength of π-π stacking interactions in benzohydrazide derivatives can exceed 50 kilojoules per mole, approaching the magnitude of moderate covalent bonds. This exceptional binding strength results from cooperative effects between multiple aromatic systems and favorable electronic complementarity between electron-rich and electron-poor aromatic regions [9].
Bromine substitution significantly influences π-π stacking patterns through electronic and steric effects. The electron-withdrawing nature of bromine atoms reduces electron density in aromatic rings, creating favorable complementarity with electron-rich aromatic systems in neighboring molecules. This electronic complementarity enhances π-π stacking stability and directs specific molecular orientations [9].
The analysis of crystal structures reveals that π-π stacking interactions often occur in conjunction with other non-covalent forces, creating synergistic stabilization effects. The combination of π-π stacking with hydrogen bonding and halogen interactions generates robust supramolecular architectures capable of maintaining structural integrity across temperature variations [8].
Shape index and curvedness diagrams derived from Hirshfeld surface analysis provide visualization of π-π stacking regions. These computational tools highlight aromatic ring interactions through characteristic surface features that correlate with experimental crystallographic data. The presence of complementary surface shapes indicates favorable π-π stacking arrangements [8].
Cooperative π-π stacking effects contribute to unusual thermal expansion behaviors in crystalline materials. Strong aromatic interactions can induce anisotropic thermal expansion coefficients with values exceeding 400 × 10⁻⁶ per Kelvin. These large expansion coefficients reflect the substantial changes in π-π stacking distances with temperature variations [9].